molecular formula C10H11NO5 B3040794 Methyl 2-ethoxy-4-nitrobenzoate CAS No. 24091-87-0

Methyl 2-ethoxy-4-nitrobenzoate

Cat. No.: B3040794
CAS No.: 24091-87-0
M. Wt: 225.2 g/mol
InChI Key: DIYPZSWABIAOFT-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-4-nitrobenzoate is an organic compound with the molecular formula C10H11NO5. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with an ethoxy group and a nitro group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethoxy-4-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and etherification reactions One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by esterification with methanol to form the methyl ester

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethoxy-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Reduction: Methyl 2-ethoxy-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-ethoxy-4-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 2-ethoxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and ester groups can also influence the compound’s solubility and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Methyl 2-ethoxy-4-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 4-nitrobenzoate: Lacks the ethoxy group, resulting in different reactivity and applications.

    Ethyl 2-ethoxy-4-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.

    Methyl 2-methoxy-4-nitrobenzoate: Contains a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-ethoxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-9-6-7(11(13)14)4-5-8(9)10(12)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYPZSWABIAOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4.05 g (21.7 mmol, 1 eq) 2-hydroxy-4-nitro-benzoic acid are dissolved in 40 mL MeOH and 1.8 mL (24.8 mmol, 1.14 eq) thionyl chloride are slowly added dropwise. The mixture is refluxed for 2 h at 50° C. and stirred for another 2 h. After cooling the volatile constituents are eliminated in vacuo and 4.36 g of the crude methyl 2-hydroxy-4-nitro-benzoate are obtained, which are reacted without further purification. 1 g (5.1 mmol, 1 eq) of the methyl ester are dissolved in 25 mL DMF, 2.1 g (15.3 mmol, 3 eq) potassium carbonate are added and then 1.4 mL (18.8 mmol, 3.7 eq) bromoethane are added dropwise. The reaction mixture is stirred for 16 h at RT, then poured into 100 mL water and the pH is adjusted with concentrated aqueous hydrochloric acid to pH 3. It is extracted twice with 100 mL EE, dried on MgSO4 and after the elimination of all the volatile constituents in vacuo 1.28 g of methyl 2-ethoxy-4-nitro-benzoate are obtained. 1.28 g (5.06 mmol, 1 eq) of the nitro compound are dissolved in 50 mL MeOH, a spatula tip of Raney nickel is added and the reaction mixture is stirred in the autoclave under a hydrogen pressure of 4 bar for 16 h. The catalyst is filtered off through Celite® and the filtrate is freed in vacuo of all the volatile constituents. 0.99 g of the aniline are obtained [MS-ESI+: 351 (M+H)+].
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
4.36 g
Type
reactant
Reaction Step Four
[Compound]
Name
methyl ester
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
2.1 g
Type
reactant
Reaction Step Six
Quantity
1.4 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A solution of 2-ethoxy-4-nitrobenzoic acid (2.035 g, 9.45 mmol, Aldrich) in methanol (40 ml) was treated with p-toluenesulfonic acid monohydrate (583.3 mg, 3.07 mmol) and heated at reflux under argon for 17 hrs. The solvent was removed and the residue was dissolved in ethyl acetate, washed with saturated Na2CO3, water and saturated NaCl and dried over Na2SO4, filtered and concentrated to give methyl 2-ethoxy-4-nitrobenzoate (2.15 g, 101%) as a yellow solid.
Quantity
2.035 g
Type
reactant
Reaction Step One
Quantity
583.3 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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